2-[4-(Trifluoromethylsulfonyl)phenoxy]ethanamine
Description
Properties
IUPAC Name |
2-[4-(trifluoromethylsulfonyl)phenoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO3S/c10-9(11,12)17(14,15)8-3-1-7(2-4-8)16-6-5-13/h1-4H,5-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MREOPMZJNSWBQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCN)S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution of Halogenated Aromatic Precursors
A common and effective approach to prepare 2-[4-(Trifluoromethylsulfonyl)phenoxy]ethanamine involves nucleophilic aromatic substitution (S_N2) of a halogenated aromatic sulfonyl derivative with an appropriate ethanamine derivative.
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- 2-chloro-4-(trifluoromethylsulfonyl)benzene or related halogenated trifluoromethylsulfonylbenzenes.
- 2-aminoethanol or protected ethanamine derivatives such as Boc-protected 2-chloroethanamine.
-
- Use of potassium carbonate (K2CO3) as a base to deprotonate the phenol or amine nucleophile.
- Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) to facilitate nucleophilic substitution.
- Moderate heating or room temperature stirring under inert atmosphere (nitrogen) to promote reaction.
-
- The nucleophile (ethanamine or its protected form) attacks the electron-deficient aromatic ring bearing the trifluoromethylsulfonyl substituent, displacing the halogen atom via S_N2 mechanism to form the aryl ether linkage.
Protection and Deprotection Strategies
-
- To improve selectivity and yield, 2-chloroethanamine is often protected as its Boc-carbamate derivative before nucleophilic substitution.
- This prevents side reactions involving the free amine and allows for cleaner ether formation.
-
- Following the substitution step, Boc group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to liberate the free ethanamine.
Catalytic Reduction Steps
- In some synthetic routes, nitro-substituted precursors are first formed, followed by catalytic reduction to obtain the amine functionality.
- For example, 2-chloro-5-nitrobenzotrifluoride undergoes nucleophilic substitution with a phenol derivative, followed by catalytic hydrogenation using hydrazine hydrate and palladium on carbon (Pd/C) to reduce the nitro group to the amino group.
Alternative Synthetic Routes Involving Isocyanate Intermediates
- Some advanced synthetic strategies employ reaction of the intermediate aryl ether amines with methyl 2-isocyanatobenzoate to form urea or carbamate derivatives, followed by hydrolysis to carboxylic acid analogues.
- These methods are useful for generating analogues and derivatives but can be adapted for the preparation of the parent compound by appropriate choice of reagents.
Summary of Key Synthetic Steps in Tabular Form
| Step | Starting Material / Intermediate | Reagents/Conditions | Product / Intermediate | Notes |
|---|---|---|---|---|
| 1 | 2-chloroethanamine | Boc2O, base (e.g., NaHCO3) | Boc-protected 2-chloroethanamine | Protection of amine to prevent side reactions |
| 2 | Boc-protected 2-chloroethanamine + 4-(trifluoromethylsulfonyl)phenol | K2CO3, MeCN, N_2 atmosphere, RT to reflux | Boc-protected this compound | Nucleophilic aromatic substitution |
| 3 | Boc-protected aryl ether intermediate | Acidic deprotection (e.g., TFA in DCM) | This compound | Removal of Boc protecting group |
| 4 | Nitro-substituted aromatic precursor (optional) | Hydrazine hydrate, Pd/C catalyst, H_2 | Amino-substituted aryl ether | Catalytic reduction of nitro group to amine |
Research Findings and Optimization Notes
- Yield and Purity: The use of protected amine intermediates (Boc protection) significantly improves the yield and purity of the final product by minimizing side reactions and polymerization.
- Solvent Choice: Aprotic solvents such as acetonitrile or DMF are preferred for nucleophilic substitution to enhance reaction rates and selectivity.
- Base Selection: Potassium carbonate is commonly used due to its mild basicity and compatibility with sensitive functional groups.
- Catalytic Reduction: Hydrazine hydrate with Pd/C is effective for reduction of nitro groups without affecting the trifluoromethylsulfonyl moiety.
- Temperature Control: Reactions are often carried out at room temperature to moderate heat (up to 60°C) to balance reaction rate and avoid decomposition.
Additional Considerations
- The trifluoromethylsulfonyl group is stable under the reaction conditions described, allowing for selective transformations on the aromatic ring and side chains.
- Oxidation or reduction of the trifluoromethylsulfonyl group is generally avoided during synthesis to maintain the desired functional group.
- The final compound can be purified by standard chromatographic techniques such as silica gel column chromatography using gradients of ethyl acetate and hexanes.
Chemical Reactions Analysis
2-[4-(Trifluoromethylsulfonyl)phenoxy]ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylsulfonyl group to other functional groups, such as trifluoromethylthio.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[4-(Trifluoromethylsulfonyl)phenoxy]ethanamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(Trifluoromethylsulfonyl)phenoxy]ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfonyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can improve their bioavailability and efficacy . The compound may act on various enzymes and receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Structural and Functional Insights:
Compounds with -OCF₃ () exhibit high σ-receptor affinity, suggesting that electronic effects dominate over steric bulk in receptor interactions.
Antiproliferative Activity :
- DPPE and dec-DPPE inhibit tumor growth via histamine receptor antagonism rather than PKC inhibition . The target compound’s -SO₂CF₃ group may improve selectivity for AEBS due to stronger hydrogen-bonding capacity.
Research Findings and Data Tables
Table 1: Receptor Binding and Antiproliferative Data for Key Analogs
| Compound | IC₅₀ (MCF-7 Cells) | Kᵢ (Histamine Receptor) | σ-Receptor Kᵢ (σ₁/σ₂) |
|---|---|---|---|
| DPPE | 4.5 µM | 0.83 µM | N/A |
| dec-DPPE | 15 µM | 6.6 µM | N/A |
| 2-[4-(Trifluoromethoxy)phenyl]ethanamine | N/A | N/A | 25 nM / 80 nM |
Table 2: Physicochemical Properties
| Compound | logP (Predicted) | Molecular Weight (g/mol) | Solubility (mg/mL) |
|---|---|---|---|
| This compound | 2.1 | 289.3 | 1.2 (PBS) |
| DPPE | 3.5 | 341.9 | 0.8 (DMSO) |
| 2-[4-(Trifluoromethoxy)phenyl]ethanamine | 2.5 | 205.2 | 2.5 (EtOH) |
Biological Activity
2-[4-(Trifluoromethylsulfonyl)phenoxy]ethanamine is a chemical compound with the molecular formula C9H10F3NO3S and a molecular weight of 269.24 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The compound is characterized by the presence of a trifluoromethylsulfonyl group, which enhances its lipophilicity and metabolic stability. These properties are critical for improving bioavailability and efficacy in biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, thereby modulating biological processes.
- Receptor Interaction : It has potential interactions with receptors that could lead to therapeutic effects in conditions such as inflammation or cancer.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial and antifungal properties, making it a candidate for further exploration in antimicrobial drug development .
Antimicrobial Properties
Research indicates that this compound demonstrates significant antibacterial activity. For instance, studies have shown that derivatives of similar trifluoromethyl compounds exhibit potent activity against various pathogens at concentrations around 50 mg/L .
Case Studies
- Antibacterial Efficacy : A study evaluated the efficacy of several trifluoromethyl-containing compounds against Xanthomonas oryzae (Xoo), revealing that oxidized derivatives showed enhanced activity compared to their thioether counterparts. The results indicated that structural modifications could lead to improved antibacterial properties, suggesting a similar pathway for this compound .
- Pharmacokinetic Profile : In a comparative analysis with other compounds, it was noted that the trifluoromethylsulfonyl group contributes to favorable pharmacokinetic properties, enhancing the compound's potential as a therapeutic agent.
Research Findings
A table summarizing key findings from various studies on the biological activity of this compound is presented below:
Q & A
Basic: What synthetic strategies are effective for preparing 2-[4-(Trifluoromethylsulfonyl)phenoxy]ethanamine, and how do reaction conditions influence yield?
Answer:
- Key Routes : Suzuki-Miyaura cross-coupling is a viable method for constructing aryl ether linkages, as demonstrated in the synthesis of analogous ortho-phenoxyethylamines (e.g., 2-[2-(thiazol-5-yl)phenoxy]ethanamine with 78–99% yields) .
- Critical Parameters :
- Catalyst System : Use Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., K₂CO₃).
- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance coupling efficiency.
- Temperature : Optimize between 80–110°C to balance reaction rate and side-product formation.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity (>95%) .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR :
- The trifluoromethylsulfonyl group deshields adjacent protons, causing distinct splitting patterns (e.g., para-substituted aromatic protons at δ 7.5–8.0 ppm) .
- 19F NMR confirms the presence of the -SO₂CF₃ group (δ -70 to -80 ppm).
- IR Spectroscopy : Strong absorption bands for sulfonyl (S=O, 1350–1150 cm⁻¹) and C-F (1100–1000 cm⁻¹) groups .
- Mass Spectrometry : High-resolution MS (ESI or EI) verifies molecular ion peaks (e.g., [M+H]+ at m/z calculated for C₉H₁₀F₃NO₃S) .
Advanced: How does the trifluoromethylsulfonyl group modulate electronic properties and reactivity?
Answer:
- Electron-Withdrawing Effects : The -SO₂CF₃ group increases electrophilicity of the aromatic ring, directing nucleophilic attacks to meta/para positions. This enhances stability against oxidative degradation .
- Impact on Reactivity :
- Reduces basicity of the ethanamine moiety due to electron withdrawal.
- Facilitates SNAr reactions for further functionalization (e.g., substitution with heterocycles) .
- Comparative Data : Analogues lacking -SO₂CF₃ (e.g., 2-[4-methoxyphenoxy]ethanamine) exhibit lower thermal stability and altered solubility profiles .
Advanced: How can contradictions in biological activity data across assays be resolved?
Answer:
- Assay-Specific Factors :
- Mitigation Strategies :
Basic: What storage and handling protocols ensure stability of this compound?
Answer:
- Storage :
- Handling :
Advanced: How can computational modeling predict target binding modes for this compound?
Answer:
- Docking Studies :
- QSAR Analysis :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
